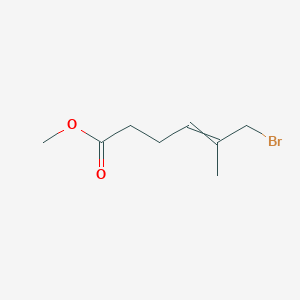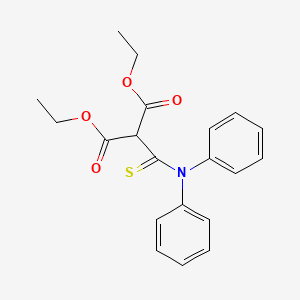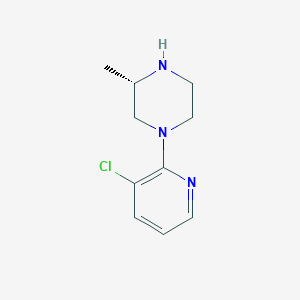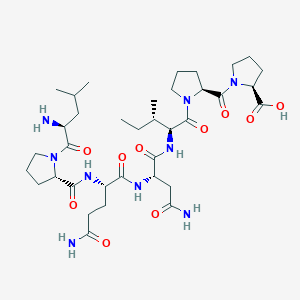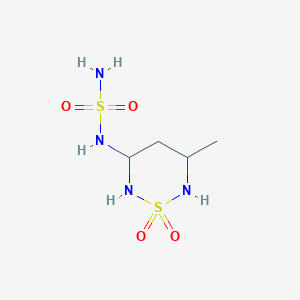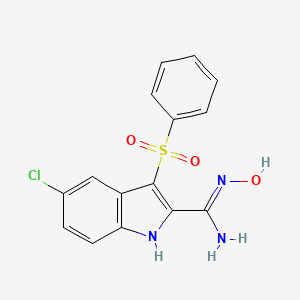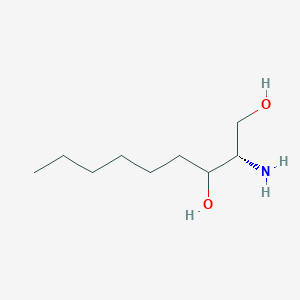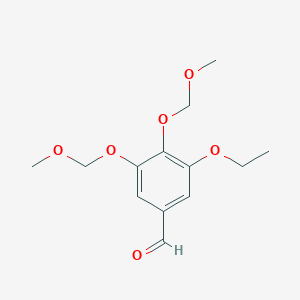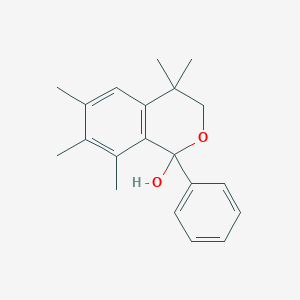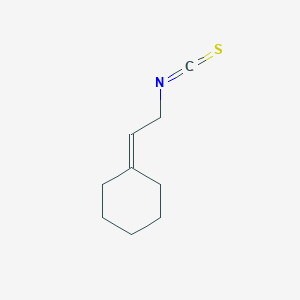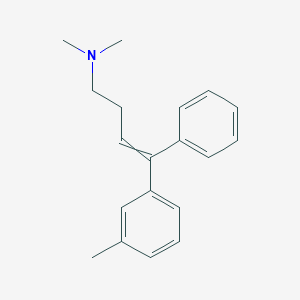![molecular formula C8H16N2O2 B14201920 Ethyl 3-[(2-aminoethyl)amino]but-2-enoate CAS No. 923001-77-8](/img/structure/B14201920.png)
Ethyl 3-[(2-aminoethyl)amino]but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(2-aminoethyl)amino]but-2-enoate is an organic compound with the molecular formula C8H16N2O2 It is a derivative of ethyl acetoacetate and contains both amino and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-[(2-aminoethyl)amino]but-2-enoate can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with ethylenediamine. The general synthetic route involves:
Condensation Reaction: Ethyl acetoacetate reacts with ethylenediamine under basic conditions to form the intermediate product.
Cyclization: The intermediate undergoes cyclization to form the desired compound.
The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-aminoethyl)amino]but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-[(2-aminoethyl)amino]but-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-[(2-aminoethyl)amino]but-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.
Comparison with Similar Compounds
Ethyl 3-[(2-aminoethyl)amino]but-2-enoate can be compared with similar compounds such as:
Ethyl 3-amino-2-butenoate: Lacks the additional aminoethyl group, resulting in different reactivity and applications.
Ethyl 3-(methylamino)but-2-enoate: Contains a methylamino group instead of an aminoethyl group, affecting its chemical properties and biological activity.
Ethyl 3-(phenylamino)but-2-enoate: The presence of a phenyl group introduces aromaticity, altering its interactions and applications.
Properties
CAS No. |
923001-77-8 |
|---|---|
Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
ethyl 3-(2-aminoethylamino)but-2-enoate |
InChI |
InChI=1S/C8H16N2O2/c1-3-12-8(11)6-7(2)10-5-4-9/h6,10H,3-5,9H2,1-2H3 |
InChI Key |
PNXOBCTWOZVAJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


